molecular formula C8H5F3N2 B1592132 3-(trifluoromethyl)-1H-indazole CAS No. 57631-05-7

3-(trifluoromethyl)-1H-indazole

Cat. No.: B1592132
CAS No.: 57631-05-7
M. Wt: 186.13 g/mol
InChI Key: PJVACBOIQLBALV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been widely studied. For example, trifluoromethylpyridines have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .


Chemical Reactions Analysis

Trifluoromethylation is a significant reaction involving trifluoromethyl groups. This reaction introduces a trifluoromethyl group into an organic compound, which is of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Structural Studies and Supramolecular Interactions

  • Structural Analysis of Fluorinated Indazoles : Teichert et al. (2007) analyzed the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. They discovered that these compounds crystallize as catemers, forming helices, and discussed their behavior based on supramolecular interactions (Teichert et al., 2007).

Synthesis and Chemical Properties

  • Catalyzed Synthesis of Indazole Derivatives : Yakaiah et al. (2008) described the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives, including those with a 3-trifluoromethyl group, demonstrating their significant antimicrobial activity (Yakaiah et al., 2008).
  • Metal-Free Trifluoromethylation : Murugan et al. (2019) developed a visible-light-promoted, regioselective trifluoromethylation method for 2H-indazole under metal-free conditions. This process yields a variety of trifluoromethylated indazoles, demonstrating the potential of 3-(trifluoromethyl)-1H-indazole as a useful building block (Murugan et al., 2019).

Pharmaceutical and Medicinal Chemistry Applications

  • Synthesis of Bioactive Indazole Derivatives : The synthesis of 3-trifluoromethyl-1H-indazole derivatives has been explored due to their potential as biologically active compounds. For instance, Sun et al. (2015) developed an efficient synthesis method for these derivatives, highlighting their potential in pharmaceutical applications (Sun et al., 2015).
  • Impact on Antibacterial and Antifungal Agents : Panda et al. (2022) discussed the indazole scaffold, including this compound, in the context of its antimicrobial properties. They highlighted the role of indazole derivatives in combating various bacterial and fungal strains (Panda et al., 2022).

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Niu et al. (2018)

explored the use of phenylpyrazole derivatives, including this compound, as main ligands in cyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs). Their study demonstrates the versatility of these compounds in tuning emission colors for potential applications in OLED technology (Niu et al., 2018).

Safety and Hazards

The safety data sheets for similar compounds, such as 3-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline, provide information on hazards, safety precautions, and first-aid measures .

Mechanism of Action

Target of Action

It’s known that trifluoromethyl-containing compounds are involved in many catalytic trifluoromethylation reactions . These compounds are accepted as substrates by many enzymes , suggesting that 3-(trifluoromethyl)-1H-indazole could interact with various biological targets.

Mode of Action

It’s suggested that an oxidation/reduction process of trifluoromethyl-containing compounds is involved in many recently tested catalytic trifluoromethylation reactions . This could imply that this compound might interact with its targets through similar redox reactions.

Biochemical Pathways

It’s known that organofluorine compounds, like this compound, can affect various biological processes . These compounds can interact with a wide range of metabolites and potentially influence numerous biochemical pathways .

Pharmacokinetics

It’s known that the common routes of administration for drug molecules include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of this compound would depend on its chemical structure and the route of administration.

Result of Action

It’s known that the cellular response to similar compounds follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .

Action Environment

The action environment of this compound would depend on various factors including its chemical stability, solubility, and volatility. For instance, trifluralin, a similar trifluoromethyl compound, is considered long-lasting in the environment (120-240 days) and has low aqueous solubility . Similarly, this compound might also be influenced by environmental factors such as temperature, pH, and presence of other chemicals.

Properties

IUPAC Name

3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVACBOIQLBALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613268
Record name 3-(Trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57631-05-7
Record name 3-(Trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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